Ethyl N-benzoyl-N'-chlorocarbamimidate
Description
Ethyl N-benzoyl-N'-chlorocarbamimidate is a carbamimidate derivative characterized by an ethyl ester group, a benzoyl substituent on the nitrogen atom, and a chloro substitution on the adjacent nitrogen (N'). Carbamimidates (R-O-C(=N–X)-N–Y) are structurally related to carbamates but feature an imine-like nitrogen instead of oxygen. The benzoyl group enhances lipophilicity and may influence electronic properties, while the chloro substituent could modulate reactivity and bioactivity.
Properties
CAS No. |
62432-59-1 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
ethyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(13-11)12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |
InChI Key |
QYHRLQBITLXPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of ethyl carbamimidate with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Ethyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoylurea and ethylamine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Ethyl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds from the evidence, emphasizing synthesis, spectral properties, and bioactivity.
Table 1: Structural and Functional Comparison of Carbamimidate Derivatives and Analogs
Structural Differences
- Backbone : this compound contains a carbamimidate core (O–C(=N–)–N–), distinct from the semicarbazide (N–N–C(=O)–N–) in and the hydrazide (CONHNH2) in .
- Substituents: The chloro group in the target compound contrasts with the sulfonamide and cyano groups in ’s carbamimidoyl derivative .
Spectral Properties
- IR Spectroscopy : The CN stretch (2212 cm⁻¹) and C=N stretch (1634 cm⁻¹) in ’s compound highlight electronic features absent in hydrazides or semicarbazides .
- NMR: The 4-chloro-phenoxy group in induces characteristic proton shifts (e.g., δ 4.20 for CH2), suggesting similar deshielding effects for the target’s chloro substituent .
Bioactivity
- Antimicrobial Potential: ’s hydrazides show activity against pathogens, possibly due to the 4-chloro-phenoxy group .
- Agrochemical Applications : Semicarbazides in exhibit insecticidal activity, suggesting that the benzoyl group and aromatic substituents enhance pesticidal properties .
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